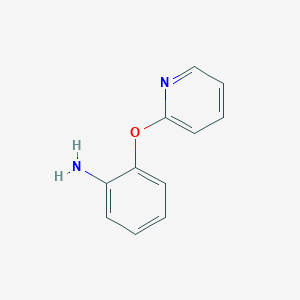

2-(Pyridin-2-yloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBGKJVZZVOMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74864-77-0 | |

| Record name | 2-(pyridin-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 2 Pyridin 2 Yloxy Aniline and Its Structural Analogs

Established Synthetic Pathways for the Core 2-(Pyridin-2-yloxy)aniline Structure

The construction of the this compound scaffold is primarily achieved through reactions that form the central C-O ether bond. The two most prominent strategies involve nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming aryl ethers. nih.gov In this reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. Aromatic rings are typically electron-rich and thus poor electrophiles. However, the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group, can activate the ring towards nucleophilic attack. wikipedia.org These EWGs stabilize the negative charge in the intermediate Meisenheimer complex that forms during the reaction. wikipedia.org

The synthesis of this compound via SNAr typically involves the reaction of 2-aminophenol (B121084) with an activated pyridine (B92270) derivative, such as 2-halopyridine. The pyridine ring itself is inherently electron-deficient, which facilitates nucleophilic attack, especially at the C-2 and C-4 positions. stackexchange.comyoutube.com This increased reactivity is due to the electronegative nitrogen atom, which can effectively delocalize and stabilize the negative charge of the anionic intermediate. stackexchange.com The mechanism involves the addition of the aminophenoxide nucleophile to the pyridine ring, disrupting its aromaticity, followed by the elimination of the leaving group to restore aromaticity. youtube.com While many SNAr reactions are believed to proceed through a two-step addition-elimination sequence, recent studies suggest that some of these reactions may occur through a concerted mechanism. nih.gov

Table 1: Key Factors in SNAr for Aryl Ether Synthesis

| Factor | Principle | Relevance to this compound |

|---|---|---|

| Substrate Activation | Aromatic ring must be electron-deficient. | The pyridine ring is naturally activated due to the electronegative nitrogen atom. |

| Leaving Group | Must be a good leaving group (e.g., halide). | 2-chloropyridine or 2-fluoropyridine (B1216828) are common starting materials. |

| Nucleophile | A strong nucleophile is required. | The deprotonated hydroxyl group of 2-aminophenol (aminophenoxide) acts as the nucleophile. |

| Intermediate Stability | The intermediate (Meisenheimer complex) must be stabilized. | The nitrogen atom in the pyridine ring stabilizes the negative charge via resonance. stackexchange.com |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable methods for the formation of C-N bonds. nih.govacs.org These reactions provide a versatile and highly efficient route to anilines and their derivatives under relatively mild conditions. nih.govrsc.org The general transformation involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. youtube.com

While typically used for C-N bond formation, related palladium-catalyzed C-O coupling reactions (Buchwald-Hartwig etherification) can be employed to construct the this compound core. This would involve coupling 2-aminophenol with a 2-halopyridine, or 2-aminohalobenzene with 2-hydroxypyridine. The development of specialized ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of these reactions, allowing for the use of functionalized and heteroaromatic coupling partners with low catalyst loadings. rsc.org The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the alcohol, and reductive elimination to form the diaryl ether product and regenerate the catalyst.

Table 2: Components of a Typical Buchwald-Hartwig Etherification

| Component | Function | Example |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Biaryl phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos). rsc.org |

| Base | Deprotonates the alcohol to form the active nucleophile. | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Aryl Halide | Electrophilic coupling partner. | 2-Chloropyridine, 2-Bromopyridine |

| Nucleophile | Nucleophilic coupling partner. | 2-Aminophenol |

| Solvent | Provides the reaction medium. | Toluene, Dioxane |

Recent advances in synthetic methodology offer new avenues for the construction of the this compound framework and its analogs. One innovative strategy involves a Pd/C–ethylene catalyzed system for synthesizing 2-(pyridin-2-yl)anilines from 2-(pyridin-2-yl)cyclohexan-1-ones, which are prepared from pyridine N-oxides and cyclohexanones. figshare.com This method highlights the use of readily available starting materials and demonstrates the versatility of modern catalytic systems.

Furthermore, new methods for preparing functionalized pyridones, which can be precursors to pyridyl ethers, are continuously being developed. researchgate.net These can involve multicomponent reactions under solvent-free conditions or novel cyclization strategies. The direct C-H functionalization of pyridines also represents a powerful, step-economic approach to introduce complexity, which can then be elaborated into the desired ether linkage. organic-chemistry.org

Advanced Functionalization and Derivatization of the this compound Scaffold

Once the core structure is assembled, its functionalization allows for the synthesis of a wide array of structural analogs. The aniline (B41778) and pyridine rings offer distinct sites for chemical modification.

The aniline portion of the molecule can be selectively functionalized using directing group strategies. The amine or a derivative thereof can direct metallation or C-H activation to the ortho position. For instance, N-aryl-2-amino pyridine derivatives have been shown to direct palladium-catalyzed ortho-arylation of the aniline ring. researchgate.net The pyridine nitrogen itself can act as a directing group. In the compound N-(2-(pyridin-2-yl)phenyl)benzamide, the 2-(pyridin-2-yl)aniline (B1331140) group serves as a removable directing group to facilitate copper-mediated amination at the β-C(sp²)–H bond of the benzamide (B126) moiety. rsc.org This demonstrates the potential for the inherent structure of the scaffold to guide further functionalization.

Table 3: Examples of Regioselective Reactions on Aniline Derivatives

| Reaction Type | Directing Group | Position Functionalized | Catalyst/Reagent |

|---|---|---|---|

| Ortho-Arylation | N-pyridyl group | Ortho to the amine | Pd(OAc)₂ researchgate.net |

| C-H Nitration | Heteroatom directing group | Ortho to the amine | Palladium catalyst researchgate.net |

| C-H Amidation | Pyrimidine group | Ortho to the amine | Rh(III) catalyst researchgate.net |

| C-H Alkylation | Monodentate directing group | Ortho to the amine | Nickel catalyst researchgate.net |

The pyridine ring in the this compound scaffold can also be modified. Due to its electron-deficient nature, the pyridine ring is susceptible to nucleophilic attack, particularly if additional activating groups are present or if the nitrogen is quaternized. The use of Lewis acids can also enhance the electrophilicity of the pyridine ring, activating it for further functionalization. bath.ac.uk

Direct C-H functionalization offers a modern and efficient way to modify the pyridine ring without pre-functionalization. Palladium-catalyzed C-H activation has been used for the ortho-alkenylation and arylation of pyridine N-oxides. mdpi.com While this requires an N-oxide, the subsequent product can often be deoxygenated. Such strategies allow for the introduction of various substituents onto the pyridine ring, providing access to a broad range of analogs of this compound. organic-chemistry.orgmdpi.com

Stereochemical Control in Derivative Synthesis

One effective method for introducing chirality is through the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the aniline nitrogen or a substituent on either the pyridine or aniline ring, influencing the facial selectivity of an incoming reagent.

Asymmetric catalysis represents a powerful and atom-economical approach to stereoselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For derivatives of this compound, this could involve asymmetric hydrogenation of a double bond on a side chain, or a chiral metal complex-catalyzed cross-coupling reaction that forms a stereocenter. The development of chiral ligands, particularly those that can coordinate to a metal center and create a chiral environment, is crucial for the success of this approach.

The synthesis of chiral 2-(pyridin-2-yl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents highlights a substrate-controlled diastereoselective approach. The addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and the chiral amino alcohol (S)-valinol, protected as its O-trimethylsilyl ether, yields a 1,2-disubstituted aziridine (B145994) with good yield and diastereoselectivity. This demonstrates how a chiral auxiliary derived from a natural product can effectively control the stereochemical outcome of a reaction on a pyridine-based substrate. nih.gov

Furthermore, the catalytic asymmetric synthesis of chiral pyridine derivatives is a rapidly evolving field. While challenging due to the coordinating nature of the pyridine nitrogen which can interfere with catalysts, various successful strategies have been developed. These include catalytic asymmetric additions to unsaturated bonds, reductions of prochiral ketones or imines, and cross-coupling reactions. chim.it These general methodologies can be adapted for the stereoselective functionalization of the this compound scaffold.

A nickel-catalyzed hydroamination of unactivated alkenes with anthranils provides an example of achieving high enantioselectivity in the synthesis of aniline derivatives. The use of a chiral bisoxazoline ligand in conjunction with a nickel catalyst allows for the regio- and enantioselective addition of an N-H bond across a double bond, furnishing chiral arylamines. nih.gov This type of transformation could be envisioned for the introduction of a chiral amine-containing substituent onto the aniline ring of this compound.

Below is a data table summarizing representative approaches to stereochemical control in the synthesis of pyridine and aniline derivatives, which are applicable to the this compound scaffold.

| Reaction Type | Chiral Source | Substrate Example | Product Type | Key Features |

| Diastereoselective Aziridination | (S)-valinol derivative (chiral auxiliary) | Imine of 2-pyridinecarboxaldehyde | Chiral 2-(2-pyridyl)aziridine | Substrate-controlled diastereoselectivity. nih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | (2-pyridyl)dehydroamino acid derivatives | Chiral (2-pyridyl)alanines | High enantioselectivity in the reduction of a C=C bond. chim.it |

| Nickel-Catalyzed Hydroamination | Chiral Bisoxazoline Ligand | Unactivated alkene and anthranil | Chiral Arylamine | High regio- and enantioselectivity for C-N bond formation. |

It is important to note that the development of stereoselective methods for the direct functionalization of the this compound core is an ongoing area of research. The insights gained from the synthesis of other chiral pyridine and aniline derivatives provide a strong foundation for the design of new and efficient routes to enantiomerically pure derivatives of this important scaffold.

Coordination Chemistry of 2 Pyridin 2 Yloxy Aniline As a Versatile Ligand System

Fundamental Principles of Ligand Design Incorporating the 2-(Pyridin-2-yloxy)aniline Motif

The this compound scaffold serves as a highly adaptable platform in ligand design, offering a unique combination of electronic and structural features that can be fine-tuned for specific applications in coordination chemistry. This framework's versatility stems from its inherent potential for chelation, hemilability, and conformational dynamics, all of which significantly influence the properties and reactivity of the resulting metal complexes.

Chelation Behavior and Denticity (e.g., Bidentate Coordination)

The most prominent feature of the this compound ligand system is its capacity for bidentate coordination. This is primarily achieved through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aniline (B41778) moiety, forming a stable five-membered chelate ring upon coordination to a metal center. This N,N'-bidentate coordination mode has been observed in complexes with various transition metals, including palladium(II). researchgate.net The formation of this chelate ring is a key factor in the thermodynamic stability of the resulting complexes.

The denticity of the ligand can be further influenced by the introduction of additional donor groups onto the basic this compound framework. For instance, the incorporation of other coordinating moieties on the aniline or pyridine rings can lead to ligands with higher denticities, such as tridentate or tetradentate systems. This modularity allows for the rational design of ligands with specific coordination numbers and geometries in mind.

Hemilability and Dynamic Coordination Phenomena

Hemilability is a crucial concept in the coordination chemistry of this compound-type ligands. This phenomenon describes the ability of a multidentate ligand to have one or more donor atoms that can reversibly bind and detach from the metal center. wwu.edu In the context of this compound, the etheric oxygen atom introduces a "weak" donor site, while the pyridyl and amino nitrogen atoms act as "strong" donor sites.

This disparity in donor strength allows for dynamic coordination behavior, where the etheric oxygen can dissociate from the metal center, creating a vacant coordination site. This transiently vacant site can then be occupied by a substrate molecule, facilitating catalytic transformations. wwu.edu The hemilabile nature of the ether linkage is therefore a key design element for creating catalysts with tunable activity and selectivity. Theoretical and spectroscopic studies have been instrumental in understanding and predicting the hemilabile behavior of such ligand systems. run.edu.ngresearchgate.net The interplay between the strong N-donors and the weak O-donor allows for a delicate balance between complex stability and reactivity.

Conformational Dynamics and Stereochemical Influences on Coordination

The conformational flexibility of the this compound backbone plays a significant role in determining the stereochemistry of the resulting metal complexes. The rotation around the C-O and C-N bonds allows the ligand to adopt various conformations, which in turn dictates the spatial arrangement of the donor atoms around the metal center.

For instance, in square planar complexes, the ligand can adopt a conformation that minimizes steric interactions between the substituents on the pyridine and aniline rings. The bite angle of the N,N'-chelate is a critical parameter that is influenced by the ligand's conformation and has a direct impact on the geometry and stability of the complex. X-ray crystallography has been an indispensable tool for elucidating the precise solid-state structures of these complexes and understanding the subtle interplay between ligand conformation and coordination geometry. researchgate.net

The introduction of chiral centers into the ligand framework can also be used to induce stereoselectivity in metal-catalyzed reactions. By controlling the conformational preferences of the ligand, it is possible to create a chiral coordination environment that can differentiate between enantiomeric substrates or transition states.

Synthesis and Structural Elucidation of Metal Complexes Utilizing this compound Ligands

The synthesis of metal complexes incorporating this compound and its derivatives is typically achieved through the reaction of the free ligand with a suitable metal precursor in an appropriate solvent. The choice of metal, solvent, and reaction conditions can significantly influence the stoichiometry and structure of the resulting complex.

Coordination with Transition Metals (e.g., Rhodium, Iron, Manganese, Copper)

The versatile nature of the this compound ligand system allows for coordination with a wide range of transition metals.

Rhodium: Rhodium complexes featuring ligands with a pyridine-2-yloxy moiety have been synthesized and investigated for their catalytic activity, particularly in hydrogenation reactions. researchgate.net The hemilabile nature of the ether linkage is often exploited in these systems to generate catalytically active species.

Iron: Iron complexes with related nitrogen-donor ligands have been explored, with some exhibiting interesting spin-crossover properties. researchgate.net While specific examples with the this compound ligand are less common, the fundamental coordination principles are applicable.

Manganese: Manganese forms a variety of complexes with pyridine-based ligands, with applications in catalysis. researchgate.net The electronic properties of the this compound ligand can be tuned to modulate the redox potential of the manganese center.

Copper: Copper(II) complexes with related Schiff base ligands derived from pyridine and aniline precursors have been synthesized and structurally characterized. unlp.edu.ar These complexes often exhibit distorted square planar or square pyramidal geometries. The coordination of this compound to copper is expected to yield complexes with interesting electronic and magnetic properties.

Table 1: Examples of Transition Metal Complexes with Pyridine-Aniline Type Ligands

| Metal | Ligand Type | Coordination Geometry | Application/Feature |

| Rhodium | Pyridine-2-yloxy-silyl | Not specified | Alkene hydrogenation catalysts researchgate.net |

| Iron | 2,6-Bis(imidazo[1,2‑a]pyridin-2-yl)pyridine | Distorted six-coordinate | Spin-crossover equilibria researchgate.net |

| Manganese | Pyridine | Not specified | Catalysis researchgate.net |

| Copper | N-(pyridin-2-ylmethylene)aniline | Five-coordinated | Structural characterization unlp.edu.ar |

Advanced Spectroscopic Characterization for Elucidating Bonding and Structure

A combination of spectroscopic techniques is essential for the comprehensive characterization of metal complexes containing the this compound ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the coordination of the ligand to the metal center. researchgate.net Changes in the chemical shifts of the pyridine and aniline protons and carbons upon coordination provide valuable information about the electronic environment of the metal and the binding mode of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational modes of the ligand and how they are affected by coordination. For instance, shifts in the C-N and C-O stretching frequencies can provide evidence for the involvement of the nitrogen and oxygen atoms in bonding to the metal.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the complex. Both metal-centered (d-d transitions) and ligand-to-metal or metal-to-ligand charge transfer bands can be observed, offering information about the electronic structure and geometry of the complex.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. rsc.org It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry.

By employing these advanced characterization techniques, a detailed understanding of the bonding, structure, and electronic properties of metal complexes with this compound ligands can be achieved.

Table 2: Spectroscopic Data for a Representative Copper(II) Complex with a Pyridine-Aniline Type Ligand

| Technique | Observation | Interpretation |

| EPR Spectroscopy | Isotropic signal with g_iso = 2.13 | Characteristic of a Cu(II) ion in an isotropic environment unlp.edu.ar |

| HYSCORE | Signal characteristic of hydrogen | Weak interaction between the copper unpaired electron and hydrogen nuclei unlp.edu.ar |

Crystallographic Analysis of Metal-Ligand Architectures

Information regarding the single-crystal X-ray diffraction studies of metal complexes formed specifically with the this compound ligand is not available in the public domain. While crystallographic data exists for numerous complexes with similar ligands—such as those containing pyridyl and aniline moieties—extrapolation of these findings to this compound would be scientifically inaccurate. A detailed analysis of bond lengths, bond angles, coordination geometries, and crystal packing for this specific compound's complexes cannot be provided without dedicated experimental results.

Development of Metalloligands and Supramolecular Coordination Assemblies

Similarly, there is a lack of specific research detailing the use of pre-formed metal complexes of this compound as "metalloligands" for the construction of larger, ordered supramolecular structures. The principles of supramolecular chemistry suggest that such complexes could potentially be linked through secondary ligands or non-covalent interactions to form dimers, polymers, or discrete cages. However, without published examples, any discussion on the resulting topologies, the nature of the secondary linkers, or the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that direct the self-assembly process would be purely speculative.

Compound Names

As no specific complexes or related compounds for this compound could be discussed, the corresponding table of compound names is not applicable.

Catalytic Potentials of 2 Pyridin 2 Yloxy Aniline and Its Metal Complexes

2-(Pyridin-2-yloxy)aniline as a Directing Group in Directed Catalysis

The concept of directing groups has revolutionized synthetic organic chemistry by enabling the selective functionalization of otherwise unreactive C-H bonds. The pyridine (B92270) ring within the this compound scaffold is a well-established coordinating moiety that can direct a metal catalyst to a specific C-H bond, leading to enhanced reactivity and selectivity.

Facilitation of C-H Activation and Functionalization (e.g., C-H Amination)

Research has demonstrated that 2-(pyridin-2-yl)aniline (B1331140) can serve as a novel, removable directing group to promote C-H bond amination. rsc.orgconsensus.app In a study utilizing this directing group, the β-C(sp²)–H bonds of benzamide (B126) derivatives were effectively aminated with a range of amines. rsc.org This transformation, mediated by cupric acetate, proceeded in moderate to good yields and exhibited good functional group tolerance in the presence of air. rsc.org The directing group is attached to the benzamide, and the pyridine nitrogen coordinates to the copper catalyst, positioning it in proximity to the target C-H bond for activation and subsequent amination. rsc.org

The following table summarizes the results of the copper-mediated C-H amination of various benzamide derivatives using the 2-(pyridin-2-yl)aniline directing group.

| Entry | Benzamide Derivative | Amine | Product | Yield (%) |

| 1 | N-(2-(pyridin-2-yl)phenyl)benzamide | Morpholine | 2'-(morpholin-4-yl)-N-(2-(pyridin-2-yl)phenyl)benzamide | 75 |

| 2 | 4-Methyl-N-(2-(pyridin-2-yl)phenyl)benzamide | Morpholine | 4-Methyl-2'-(morpholin-4-yl)-N-(2-(pyridin-2-yl)phenyl)benzamide | 72 |

| 3 | 4-Methoxy-N-(2-(pyridin-2-yl)phenyl)benzamide | Morpholine | 4-Methoxy-2'-(morpholin-4-yl)-N-(2-(pyridin-2-yl)phenyl)benzamide | 68 |

| 4 | 4-Fluoro-N-(2-(pyridin-2-yl)phenyl)benzamide | Diethylamine | 4-Fluoro-2'-(diethylamino)-N-(2-(pyridin-2-yl)phenyl)benzamide | 65 |

| 5 | N-(2-(pyridin-2-yl)phenyl)benzamide | Piperidine | 2'-(piperidin-1-yl)-N-(2-(pyridin-2-yl)phenyl)benzamide | 70 |

Data sourced from Zhao et al. (2017) rsc.org

This directing group strategy provides a valuable method for the synthesis of complex aniline (B41778) derivatives, which are important scaffolds in medicinal chemistry and materials science. rsc.org

Influence on Regio- and Enantioselectivity in Catalytic Transformations

The geometry and electronic nature of a directing group are crucial in determining the regioselectivity of C-H functionalization. For pyridine-containing directing groups, functionalization typically occurs at the ortho position of the aromatic ring to which the directing group is attached, due to the formation of a stable five- or six-membered metallacyclic intermediate. rsc.orgnih.gov In the case of this compound, the pyridine nitrogen would direct the catalyst to the ortho-C-H bond of the aniline ring.

While the directing ability of the pyridinyl group is well-documented for achieving high regioselectivity, the specific influence of the this compound structure on enantioselectivity is less explored. The development of chiral variants of this ligand, for instance, by introducing chiral centers on the aniline or pyridine fragments, could potentially lead to enantioselective C-H functionalization. The rigidity of the resulting chiral metal complex would be key to creating a chiral environment around the active site, thereby enabling stereochemical control. researchgate.net

Application in Homogeneous and Heterogeneous Catalysis

The ability of this compound to form stable complexes with a variety of transition metals makes it a versatile ligand for both homogeneous and heterogeneous catalysis. In a homogeneous setting, the metal complexes are soluble in the reaction medium, while in heterogeneous catalysis, these complexes can be immobilized on a solid support.

Metal-Catalyzed Organic Transformations (e.g., Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org Ligands play a critical role in these transformations, influencing the stability and reactivity of the palladium catalyst. The N,O-bidentate nature of this compound makes it a potential ligand for stabilizing palladium species in various oxidation states involved in catalytic cycles, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.netacs.orgsemanticscholar.org

While specific studies detailing the use of this compound as a ligand in cross-coupling are not extensively documented, related N-aryl-2-aminopyridine structures have been shown to be effective in promoting such reactions. researchgate.net The pyridine moiety acts as a directing group, facilitating the formation of cyclometalated intermediates that can then undergo further reaction. researchgate.net It is plausible that palladium complexes of this compound could exhibit similar or enhanced catalytic activity, with the ether linkage potentially modulating the electronic properties of the ligand and, consequently, the reactivity of the metal center.

Hydrogenation and Hydrosilylation Processes

Catalytic hydrogenation and hydrosilylation are fundamental processes for the reduction of unsaturated functional groups. Rhodium complexes, in particular, have shown significant promise in these areas. acs.org Recent research has explored the use of rhodium(III) complexes bearing a structurally similar pyridine-2-yloxy-silyl-based N,Si-ligand as catalysts for the hydrogenation of olefins. acs.orgcsic.es These studies provide a strong indication that rhodium complexes of this compound could also be effective hydrogenation catalysts. The pyridine and aniline moieties can stabilize the rhodium center and facilitate the activation of hydrogen.

The following table presents data from the hydrogenation of styrene (B11656) catalyzed by a rhodium complex with a pyridine-2-yloxy-silyl ligand, which serves as a model for the potential catalytic activity of this compound complexes.

| Entry | Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (min) | Conversion (%) |

| 1 | [Rh(H)(OTf)(κ²-NSiᵗBu₂OPy)(PCy₃)] | 80 | 5 | 25 | >99 |

| 2 | [Rh(H)(OTf)(κ²-NSiᵗBu₂OPy)(PCy₃)] | 80 | 2.5 | 35 | >99 |

| 3 | [Rh(H)(Cl)(κ²-NSiᵗBu₂OPy)(PCy₃)] | 80 | 5 | 60 | 85 |

Data adapted from B. G. Sánchez et al. (2024) csic.es

Similarly, in hydrosilylation reactions, the coordination of the this compound ligand to a metal center, such as platinum or rhodium, could facilitate the oxidative addition of a Si-H bond, a key step in the catalytic cycle. nih.govrsc.org The electronic properties of the ligand could be tuned to influence the rate and selectivity of the hydrosilylation of alkenes and alkynes.

Catalytic Mechanisms and Reaction Pathways Elucidation

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For reactions directed by 2-(pyridin-2-yl)aniline, a plausible mechanism for C-H amination involves several key steps. rsc.org Initially, the substrate, which includes the directing group, coordinates to the copper(II) catalyst. This is followed by a base-assisted C-H activation step, leading to the formation of a cyclometalated intermediate. The amine nucleophile then coordinates to the copper center. Subsequent reductive elimination from the copper(III) or copper(IV) intermediate would form the C-N bond and regenerate the active copper catalyst. rsc.org

Computational studies, such as Density Functional Theory (DFT), can provide deeper insights into the energetics of the catalytic cycle and the structures of key intermediates and transition states. nih.gov For instance, DFT calculations could be used to model the C-H activation step and to understand the factors that control the regioselectivity of the reaction. Such studies would be invaluable for designing more efficient catalysts based on the this compound scaffold.

Theoretical and Computational Investigations of 2 Pyridin 2 Yloxy Aniline and Its Chemical Behavior

Electronic Structure and Bonding Characterization using Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and bonding of molecules like 2-(Pyridin-2-yloxy)aniline. DFT calculations can accurately predict a wide range of molecular properties by approximating the electron density of the system. arxiv.orgmdpi.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for these types of investigations on organic molecules. scispace.commdpi.com

These calculations provide optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles. Furthermore, they yield crucial electronic descriptors that govern the molecule's reactivity and intermolecular interactions. Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). scispace.com The energy gap between HOMO and LUMO (Egap) is a critical indicator of the molecule's chemical stability and reactivity. scispace.com Other global reactivity descriptors such as ionization potential, electron affinity, chemical potential, and molecular hardness can also be determined to provide a comprehensive electronic profile. mdpi.com Theoretical calculations can also be used to predict physicochemical properties like pKa values, which are crucial for understanding a compound's behavior in different chemical environments. researchgate.net

Table 1: Key Electronic Properties Calculated via Quantum Chemical Methods This table is illustrative and represents typical data obtained from DFT calculations for organic molecules.

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicts reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicts reactivity towards nucleophiles. |

| Egap (LUMO-HOMO) | Energy difference between LUMO and HOMO; indicates chemical stability and reactivity. | Higher gap suggests lower reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Measures resistance to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Measures the ability to be reduced. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

| Mulliken Charges | Distribution of partial atomic charges within the molecule. | Identifies electrophilic and nucleophilic sites. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For reactions involving this compound or its derivatives, methods like DFT can be used to map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.com

A key application is in understanding reaction mechanisms, such as the copper-mediated C-H amination where N-(2-(pyridin-2-yl)phenyl)benzamide (an amide derivative of the title compound) is used. rsc.orgnih.gov Computational chemists can model the step-by-step process of such a reaction. This involves calculating the geometric structures and energies of all stationary points along the reaction coordinate. Transition states, which represent the energy maxima between reactants and products, are identified by the presence of a single imaginary vibrational frequency. mdpi.com

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactant and product states. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. mdpi.commdpi.com This approach allows for the rationalization of observed product distributions and provides a predictive framework for designing more efficient synthetic routes.

Table 2: Workflow for Computational Investigation of a Reaction Mechanism This table outlines a typical workflow used to computationally model a chemical reaction.

| Step | Computational Task | Method/Technique | Purpose |

| 1. Geometry Optimization | Minimize the energy of reactants, intermediates, and products. | DFT (e.g., M06-2X, B3LYP) | Obtain stable, low-energy structures for all species. |

| 2. Transition State Search | Locate the saddle point on the potential energy surface between reactant and product. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms | Identify the structure of the transition state. |

| 3. Frequency Calculation | Compute vibrational frequencies for all optimized structures. | DFT | Characterize stationary points (0 imaginary frequencies for minima, 1 for transition states). |

| 4. IRC Calculation | Map the minimum energy path connecting the transition state to the reactant and product. | Intrinsic Reaction Coordinate (IRC) | Confirm the connectivity of the transition state. |

| 5. Energy Calculation | Compute single-point energies with higher-level basis sets. | DFT with larger basis sets (e.g., 6-311++G(d,p)) | Refine the energies of all species to determine the reaction barrier (activation energy). |

In Silico Ligand Design and Screening Methodologies

In silico methodologies are central to modern drug discovery and materials science, enabling the design and evaluation of novel compounds based on structures like this compound. These computational techniques allow for the rapid screening of vast virtual libraries of molecules to identify candidates with desired properties, significantly reducing the time and cost associated with experimental screening.

One powerful approach is virtual screening, which can be used to explore derivatives of a core scaffold against a specific biological target. nih.govresearchgate.net This process involves docking a large library of compounds into the active site of a target protein and scoring their potential binding affinity. This allows for the prioritization of compounds for synthesis and experimental testing. researchgate.net Another key strategy is scaffold hopping, where the core structure of a known active molecule is replaced with a novel moiety that maintains the key pharmacophoric features, leading to the design of new chemical series with potentially improved properties. semanticscholar.orgmdpi.com

In addition to predicting activity, computational tools are used to assess the "drug-likeness" of designed compounds. This involves calculating absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com Properties such as solubility, membrane permeability, and potential toxicity are predicted to filter out candidates that are unlikely to become successful drugs. mdpi.com This multi-parameter optimization ensures that designed ligands not only have high target affinity but also possess favorable pharmacokinetic profiles.

Table 3: A Typical Workflow for In Silico Ligand Screening This table shows the sequential steps involved in a virtual screening campaign to identify new potential ligands.

| Phase | Step | Description |

| 1. Library Preparation | Compound Library Generation | Enumerate a virtual library of derivatives based on the this compound scaffold. |

| 3D Structure Generation | Generate low-energy 3D conformations for each molecule in the library. | |

| 2. Target Preparation | Protein Structure Selection | Obtain a high-resolution 3D structure of the biological target (e.g., from the Protein Data Bank). |

| Active Site Definition | Identify and prepare the binding pocket for docking calculations. | |

| 3. Virtual Screening | High-Throughput Docking | Dock the entire compound library into the target's active site using fast docking algorithms. |

| Hit Selection | Select a subset of top-scoring compounds based on their predicted binding affinity. | |

| 4. Refinement & Filtering | ADME/Toxicity Prediction | Calculate key pharmacokinetic and toxicity properties for the selected hits. mdpi.com |

| Visual Inspection & Analysis | Manually inspect the binding modes of the most promising candidates to ensure key interactions are present. | |

| 5. Prioritization | Final Candidate Selection | Prioritize a final, smaller set of compounds for chemical synthesis and in vitro biological evaluation. |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking in Ligand-Target Interactions

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two of the most important computational techniques used to understand and predict the interaction between a ligand, such as a derivative of this compound, and its biological target.

QSAR modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are calculated for a set of compounds with known activities. These descriptors can be topological, electronic, thermodynamic, or spatial. nih.gov Statistical methods are then used to develop a model that correlates these descriptors with activity. A robust QSAR model can predict the activity of new, unsynthesized compounds and highlight which structural features are most important for enhancing or diminishing activity. nih.govmdpi.com The predictive power of a QSAR model is typically validated using statistical metrics like the coefficient of determination (r²) and the predictive squared correlation coefficient (r²pred). nih.gov

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a ligand binds to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and using a scoring function to estimate the binding affinity for each pose. ijper.org The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govjscimedcentral.com This information is invaluable for understanding the structural basis of activity and for designing new ligands with improved binding affinity and selectivity. nih.govresearchgate.net

Table 4: Example of a 2D-QSAR Model for Antitubercular Activity Based on data for 2-(pyrazin-2-yloxy)acetohydrazide analogs, a structurally related series. nih.gov

| Statistical Parameter | Value | Interpretation |

| r² (Coefficient of Determination) | 0.889 | Indicates that 88.9% of the variance in the biological activity is explained by the model. |

| r²pred (Predictive r-squared) | 0.782 | Measures the predictive power of the model on a test set of compounds. |

| Key Descriptors | Molecular connectivity indices, hydrogen donor features, shape factors | These structural features were found to be most influential on the antimycobacterium activity. |

Table 5: Illustrative Molecular Docking Results for a Kinase Inhibitor This table represents typical output from a molecular docking study, showing key interactions and scoring metrics.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -8.63 | Lys33, Asp145 | Hydrogen Bond, Electrostatic |

| Ile10 | Nonpolar (Hydrophobic) | ||

| Derivative B | -7.21 | Asp145 | Hydrogen Bond |

| Val18 | Nonpolar (Hydrophobic) |

Exploration of 2 Pyridin 2 Yloxy Aniline in Advanced Materials Science

Incorporation into Polymeric Architectures and Functional Coatings

The exploration of novel monomers for the synthesis of functional polymers is a significant area of materials science. While the synthesis and properties of polyaniline and its various derivatives have been widely studied, specific research on the polymerization of 2-(Pyridin-2-yloxy)aniline or its incorporation into polymeric backbones to create advanced functional coatings is not well-documented. The unique combination of a pyridine (B92270) ring, an ether linkage, and an aniline (B41778) moiety suggests that polymers derived from this compound could exhibit interesting electronic, thermal, and chelating properties. However, detailed studies on the synthesis, characterization, and performance of such polymers or coatings are not readily found in the current body of scientific literature.

Luminescent and Optoelectronic Materials Design

The design of new organic molecules for luminescent and optoelectronic applications is a burgeoning field, with a focus on developing materials for organic light-emitting diodes (OLEDs), sensors, and other devices. The presence of the pyridin-2-yloxy and aniline functionalities in this compound suggests potential for interesting photophysical properties, possibly through intramolecular charge transfer (ICT) mechanisms. Metal complexes involving pyridine-containing ligands are known to exhibit luminescence, and aniline derivatives are often used in the design of hole-transporting materials for OLEDs. Nevertheless, specific studies detailing the synthesis and characterization of luminescent materials or the fabrication and performance of optoelectronic devices explicitly using this compound or its derivatives could not be identified in the available literature.

Development of Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications in sensing, bio-imaging, and optoelectronics. The molecular structure of this compound, with its rotatable single bonds, could potentially lead to AIE behavior by restriction of intramolecular rotation in the aggregated state. While there is extensive research on AIE systems based on various molecular scaffolds, including some pyridine-containing compounds, specific research demonstrating or investigating the AIE properties of this compound or its derivatives has not been found in the reviewed literature.

Future Directions and Advanced Research Frontiers

Innovations in Synthetic Strategies for Complex Molecular Architectures

The future of synthetic chemistry involving 2-(Pyridin-2-yloxy)aniline will likely move beyond simple derivatization towards the construction of highly complex, three-dimensional molecular architectures. While current methods have established foundational routes to related compounds like 2-(pyridin-2-yl)anilines, for instance through Pd/C–ethylene catalyzed systems, the next wave of innovation will target more intricate designs. figshare.com One promising avenue is the use of 2-(pyridin-2-yl)aniline (B1331140) and its congeners as removable directing groups to facilitate challenging C-H bond functionalizations, a strategy that has already shown success in cupric acetate-mediated amination reactions. rsc.orgnih.gov This approach allows for the precise installation of functional groups at positions that would be otherwise difficult to access, opening the door to novel molecular scaffolds.

Future synthetic endeavors will likely focus on:

Multi-component Reactions: Designing one-pot reactions that bring together multiple starting materials with this compound to rapidly build molecular complexity.

Cascade Cyclizations: Developing domino reaction sequences initiated from functionalized this compound derivatives to create polycyclic and heterocyclic systems of biological and material interest.

Stereoselective Syntheses: Introducing chiral centers into the this compound backbone or in its substituents to create enantiomerically pure compounds for applications in asymmetric catalysis and medicinal chemistry.

These advanced synthetic strategies will be crucial for unlocking the full potential of the this compound scaffold in creating novel and functional molecules.

Design of Next-Generation Ligand Systems for Enhanced Catalytic Performance

The unique electronic and steric properties of this compound make it an attractive platform for the design of novel ligands for catalysis. The bidentate N,N-chelation potential of the pyridine (B92270) and aniline (B41778) nitrogens can be fine-tuned by substitution on either ring, influencing the stability and reactivity of the resulting metal complexes. Future research will likely focus on creating sophisticated ligand systems with enhanced catalytic activity, selectivity, and stability.

Key research directions in this area include:

"Smart" Ligands: Developing ligands based on the this compound framework that can respond to external stimuli such as light or pH, allowing for temporal control over catalytic activity.

Supramolecular Catalysis: Incorporating this compound-based ligands into larger supramolecular assemblies to create enzyme-mimicking catalytic systems with high substrate specificity.

High-Throughput Screening: Utilizing computational modeling and high-throughput experimental techniques to rapidly screen libraries of this compound derivatives for optimal performance in various catalytic transformations, such as cross-coupling reactions and polymerization catalysis. seahipublications.org

The development of these next-generation ligand systems will be instrumental in addressing current challenges in catalysis, such as the development of more sustainable and efficient chemical processes.

Expanding the Scope of Materials Science Applications and Device Integration

The incorporation of this compound into advanced materials is a promising area for future research. The compound's aromatic and heteroaromatic components suggest its potential utility in the development of functional polymers and organic electronic materials. Building on the extensive research into polyaniline and its derivatives, which have found applications in conducting polymers, sensors, and electromagnetic shielding, this compound offers a unique set of properties. mdpi.comresearchgate.net

Future research in materials science could explore:

Conducting Polymers: The synthesis of polymers incorporating the this compound unit to create materials with tailored electronic and optical properties. researchgate.netrsc.org The interplay between the pyridine and aniline moieties could lead to novel charge transport characteristics.

Organic Light-Emitting Diodes (OLEDs): The design of this compound derivatives that can function as emissive or charge-transport layers in OLEDs. The inherent fluorescence potential of such aromatic structures, combined with the ability to tune their electronic properties, makes them attractive candidates for this application. researchgate.net

Chemical Sensors: The development of thin films or nanoparticles based on this compound-containing polymers for the detection of specific analytes. The nitrogen atoms in the molecule could act as binding sites for metal ions or other guest molecules, leading to a measurable change in the material's properties. rsc.org

The integration of these materials into functional devices will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and engineering.

Interdisciplinary Research Synergies in Chemical Sciences

The multifaceted nature of this compound provides a unique opportunity to foster interdisciplinary research collaborations. The potential applications of this compound and its derivatives span multiple sub-fields of chemistry and extend into other scientific disciplines.

Future interdisciplinary research could focus on:

Medicinal and Materials Chemistry: Designing hybrid molecules that combine the biological activity of certain this compound derivatives with the properties of advanced materials. For example, creating drug-eluting coatings for medical implants or developing targeted drug delivery systems.

Computational and Experimental Chemistry: Utilizing computational modeling to predict the properties and reactivity of novel this compound derivatives before their synthesis, thereby guiding experimental efforts and accelerating the discovery process.

Supramolecular Chemistry and Nanotechnology: Employing this compound-based building blocks for the self-assembly of complex nanostructures with unique functions, such as molecular machines or responsive materials.

By fostering these synergistic interactions, the scientific community can unlock the full potential of this compound and pave the way for groundbreaking discoveries at the interfaces of traditional scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Pyridin-2-yloxy)aniline, and how can purity be ensured?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution, where pyridin-2-ol reacts with a halogenated aniline derivative under controlled conditions (e.g., inert atmosphere, 60–80°C). Purification steps may include column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Yield optimization requires careful stoichiometric ratios and catalyst selection (e.g., CuI for Ullmann-type couplings) .

- Data : Reported melting point: 67°C (pure form) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (CDCl₃) shows aromatic protons at δ 6.8–8.5 ppm, with distinct splitting patterns due to the pyridine and aniline moieties.

- IR : Stretching vibrations for N-H (aniline) at ~3400 cm⁻¹ and C-O-C (ether) at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 186.21 (C₁₁H₁₀N₂O) confirms the molecular formula .

Q. How can researchers validate the molecular structure of this compound using crystallography?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection with a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL (e.g., SHELX-97) resolve bond lengths and angles. For example, the pyridinyloxy group shows a C-O bond length of ~1.36 Å, typical for aryl ethers .

Advanced Research Questions

Q. How do electronic effects of the pyridinyloxy group influence the compound’s reactivity in cross-coupling reactions?

- Analysis : The electron-withdrawing pyridine ring deactivates the aniline moiety, reducing its nucleophilicity. This necessitates stronger bases (e.g., NaH) or Pd-catalyzed conditions for Buchwald-Hartwig amination. Computational studies (DFT) reveal a LUMO localized on the pyridine ring, guiding regioselectivity in electrophilic substitutions .

- Data : Calculated HOMO-LUMO gap: ~4.2 eV (B3LYP/6-31G* level) .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

- Methodology : Discrepancies (e.g., mp 67°C vs. 76–78°C for analogues) may arise from polymorphs or impurities. Techniques:

- DSC/TGA : Confirm thermal stability and polymorphism.

- HPLC-PDA : Assess purity (>98% for reliable data).

- Variable-temperature XRD : Identify crystal phase transitions .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states in Suzuki-Miyaura couplings. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.